molecular formula C7H4BrFN2S B1294201 7-Bromo-4-fluorobenzo[d]thiazol-2-amine CAS No. 942473-90-7

7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Cat. No. B1294201
M. Wt: 247.09 g/mol
InChI Key: LWIGNCTXUWWDDC-UHFFFAOYSA-N
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Description

The compound 7-Bromo-4-fluorobenzo[d]thiazol-2-amine is a derivative of benzo[d]thiazol-2-amine, which is a core structure for various chemical compounds with potential applications in drug discovery and material science. The presence of bromo and fluoro substituents on the benzothiazole ring can significantly alter the compound's reactivity and physical properties, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of related benzo[d]thiazol-2-amine derivatives has been explored in several studies. For instance, the preparation of 6-bromobenzo[d]thiazol-2-amine derivatives with carboxylic acids has been reported, which involves non-covalent interactions and results in the formation of multicomponent organic acid–base adducts . Another study describes the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, starting from 6-methoxybenzo[d]thiazol-2-amine, indicating the versatility of bromobenzo[d]thiazol-2-amines as precursors in organic synthesis . These methods could potentially be adapted for the synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine by introducing the appropriate fluoro substituent at the correct position on the benzothiazole ring.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives has been determined, revealing hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability of the crystal structure . These structural features are important for understanding the molecular geometry and potential binding interactions of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution. A study on 3-bromo-2-nitrobenzo[b]thiophene reacting with amines demonstrates the potential for rearrangement during nucleophilic substitution, leading to unexpected isomers . This suggests that 7-Bromo-4-fluorobenzo[d]thiazol-2-amine could also participate in similar reactions, with the potential for interesting rearrangements due to the presence of the bromo and fluoro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. The melting points, elemental analysis, and infrared spectroscopy data from related compounds provide insights into the behavior of these molecules . The introduction of bromo and fluoro groups is likely to affect the electron distribution within the molecule, influencing its reactivity, boiling and melting points, solubility, and other physical properties. These characteristics are essential for the practical application of the compound in various fields.

Safety And Hazards

The compound has the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The thiazole scaffold is present in more than 18 FDA-approved drugs and numerous experimental drugs . Thiazoles are an adaptable heterocycle present in several drugs used in cancer therapy . Therefore, the future directions for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine could involve further exploration of its potential in pharmaceutical applications, particularly in the development of new anticancer drugs.

properties

IUPAC Name

7-bromo-4-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIGNCTXUWWDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650177
Record name 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-fluorobenzo[d]thiazol-2-amine

CAS RN

942473-90-7
Record name 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-fluoro-1,3-benzothiazol-2-amine
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